1,2,3,4,5,6-Hexachloro-7-nitronaphthalene
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Overview
Description
1,2,3,4,5,6-Hexachloro-7-nitronaphthalene is a chlorinated naphthalene derivative with the molecular formula C10HCl6NO2. This compound is known for its unique chemical structure, which includes six chlorine atoms and one nitro group attached to a naphthalene ring. It is primarily used in scientific research and has various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexachloro-7-nitronaphthalene involves the chlorination of naphthalene followed by nitration. The process typically starts with the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction produces hexachloronaphthalene, which is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexachloro-7-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as methoxy, ethoxy, hydroxy, amino, or phthalimido groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and other nucleophiles.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Scientific Research Applications
1,2,3,4,5,6-Hexachloro-7-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexachloro-7-nitronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachloronaphthalene: Lacks the nitro group and has different chemical reactivity and applications.
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene: Contains a methoxy group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
1,2,3,4,5,6-Hexachloro-7-nitronaphthalene is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and reduction reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachloro-7-nitronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl6NO2/c11-5-2-1-3(17(18)19)6(12)7(13)4(2)8(14)10(16)9(5)15/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLZNMTZMOHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-70-3 |
Source
|
Record name | 1,2,3,4,5,6-HEXACHLORO-7-NITRONAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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